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molecular formula C7H16N4 B8355076 1-Amino-2-methylimino-3-propyl-imidazolidine

1-Amino-2-methylimino-3-propyl-imidazolidine

Cat. No. B8355076
M. Wt: 156.23 g/mol
InChI Key: YOFRXBUPVLMZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06440957B1

Procedure details

A mixture of 0.70 g of 1-benzylideneamino-2-methylimino-3-propyl-imidazolidine in the form of a hydroiodide in 20 ml of water H2O with 10 ml of an anion exchange resin in chloride form (Amberlite IRA-400 (Cl)R) is stirred for ca. 3 hours at room temperature, the anion exchange resin is filtrated off and the filtrate obtained is treated with 3.6 ml of 2 M HCl. Benzaldehyde is distilled off from the mixture obtained by steam distillation. From the remaining mixture the solvent is evaporated off. 1-Amino-2-methylimino-3-propyl-imidazolidine in the form of a hydrochloride is obtained in the form of an oil.
Name
1-benzylideneamino-2-methylimino-3-propyl-imidazolidine
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=[N:8][N:9]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][CH3:16])[C:10]1=[N:17][CH3:18])C1C=CC=CC=1.I.[ClH:20]>O.O.[Cl-]>[NH2:8][N:9]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][CH3:16])[C:10]1=[N:17][CH3:18].[ClH:20] |f:3.4|

Inputs

Step One
Name
1-benzylideneamino-2-methylimino-3-propyl-imidazolidine
Quantity
0.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=NN1C(N(CC1)CCC)=NC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I
Name
Quantity
20 mL
Type
solvent
Smiles
O.O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-]
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for ca. 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the anion exchange resin is filtrated off
CUSTOM
Type
CUSTOM
Details
the filtrate obtained
DISTILLATION
Type
DISTILLATION
Details
Benzaldehyde is distilled off from the mixture
CUSTOM
Type
CUSTOM
Details
obtained by steam distillation
CUSTOM
Type
CUSTOM
Details
From the remaining mixture the solvent is evaporated off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NN1C(N(CC1)CCC)=NC
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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